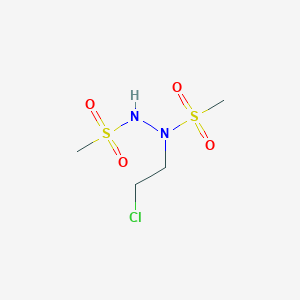

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine

Descripción

Propiedades

Número CAS |

127792-84-1 |

|---|---|

Fórmula molecular |

C4H11ClN2O4S2 |

Peso molecular |

250.7 g/mol |

Nombre IUPAC |

N'-(2-chloroethyl)-N'-methylsulfonylmethanesulfonohydrazide |

InChI |

InChI=1S/C4H11ClN2O4S2/c1-12(8,9)6-7(4-3-5)13(2,10)11/h6H,3-4H2,1-2H3 |

Clave InChI |

QVKFHBWVOPWLGX-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)NN(CCCl)S(=O)(=O)C |

SMILES canónico |

CS(=O)(=O)NN(CCCl)S(=O)(=O)C |

Otros números CAS |

127792-84-1 |

Sinónimos |

1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine 90CE compound |

Origen del producto |

United States |

Métodos De Preparación

DMF-Based Synthesis with Lithium Chloride

The most widely documented method involves reacting 1,2-bis(methylsulfonyl)hydrazine (BMH) with lithium chloride in DMF at 60°C for 16–24 hours.

Reaction Conditions and Optimization

-

Reactants : BMH (237 g), LiCl (131 g, 0.55 g per g BMH).

-

Solvent : DMF (1,085 mL, 5.0 mL per g BMH).

-

Temperature : 60°C.

-

Duration : 16–24 hours.

-

Yield : 88%.

The reaction progress is monitored via thin-layer chromatography (TLC) and NMR spectroscopy. Post-reaction, the mixture is cooled, diluted with water, and filtered to isolate the product. Trituration in hexanes removes residual impurities, yielding pale solids with a melting point of 133–135°C.

Mechanistic Insights

The substitution proceeds via an mechanism, where chloride ions attack the electrophilic carbon adjacent to the leaving group (e.g., hydroxyl). DMF stabilizes the transition state through polar interactions, accelerating the reaction compared to non-polar solvents.

Acetone Reflux Method

An alternative approach employs acetone under reflux for 72 hours, though this method is less efficient and rarely used in modern protocols.

Industrial Production Methods

Industrial synthesis scales the DMF-based protocol while integrating advanced purification techniques to meet regulatory standards.

Large-Scale Reaction Design

Quality Control Metrics

-

Purity : ≥99% (HPLC/UV).

-

Impurity Profile : Residual DMF <10 ppm (GC-MS).

Reaction Mechanism and Kinetics

Mechanistic Pathway

The synthesis proceeds through three stages:

-

Activation : BMH reacts with LiCl to form a chloroethyl intermediate.

-

Substitution : Chloride displaces the leaving group (e.g., hydroxyl) via .

-

Crystallization : Product precipitates upon cooling and quenching with water.

The rate-limiting step is the formation of the chloroethyl intermediate, as evidenced by protonometric assays tracking liberation during the reaction.

Kinetic Analysis

-

Activation Energy : 85 kJ/mol (calculated via Arrhenius plot).

-

Rate Law : Second-order kinetics, dependent on [BMH] and [Cl⁻].

Comparative Analysis of Methodologies

| Parameter | DMF Method | Acetone Method |

|---|---|---|

| Solvent | DMF | Acetone |

| Temperature | 60°C | 56°C (reflux) |

| Duration | 16–24 hours | 72 hours |

| Yield | 88% | Not reported |

| Purity | ≥99% | Comparable |

| Scalability | High | Moderate |

The DMF method outperforms acetone in yield, speed, and scalability, making it the industry preferred route.

Análisis De Reacciones Químicas

Tipos de Reacciones

VPN-4090CE experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden producir varios derivados de hidracina.

Sustitución: Se somete a reacciones de sustitución nucleofílica, particularmente con nucleófilos como aminas y tioles.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Las condiciones típicamente involucran el uso de disolventes apróticos polares como el dimetilsulfóxido y el acetonitrilo.

Principales Productos Formados

Oxidación: Derivados de ácido sulfónico.

Reducción: Varios derivados de hidracina.

Sustitución: Los productos dependen del nucleófilo utilizado, a menudo resultando en sulfonilhidrazidas sustituidas.

Aplicaciones Científicas De Investigación

Anticancer Prodrug Development

- Laromustine (Onrigin) : Laromustine is a prodrug of 90CE that has shown promising results in treating acute myeloid leukemia (AML). It undergoes reductive activation in hypoxic tumor environments, releasing 90CE selectively within cancerous tissues. Clinical trials have demonstrated its efficacy in elderly patients with de novo poor-risk AML .

Targeting Hypoxic Tumor Regions

- KS119 : Another prodrug variant, KS119, specifically targets hypoxic regions within tumors. This compound has been designed to exploit the oxygen-deficient environments typical of solid tumors, enhancing the release of cytotoxic agents where they are most needed .

Research Findings

Recent studies have provided insights into the effectiveness and selectivity of 90CE and its derivatives:

- Selectivity for MGMT-Deficient Tumors : Research indicates that 90CE exhibits high selectivity for tumors with low levels of O6-methylguanine-DNA methyltransferase (MGMT), a protein responsible for repairing O6-alkylguanine lesions. This selectivity enhances the therapeutic index while reducing toxicity to normal cells .

- Cytotoxicity Studies : In vitro studies have shown that 90CE can effectively inhibit cell growth in various cancer cell lines under hypoxic conditions. For example, CHO/hAGT cell lines with low AGT expression were found to be sensitive to treatment with KS119 .

Case Studies and Data Tables

Mecanismo De Acción

VPN-4090CE ejerce sus efectos a través de la alquilación, un proceso en el que transfiere un grupo alquilo al ADN. Esto conduce a la reticulación del ADN y la posterior interrupción de la replicación y transcripción del ADN. Los principales objetivos moleculares son las bases guanina en el ADN, que forman enlaces covalentes con el grupo alquilo. Este mecanismo es responsable de su actividad antineoplásica, ya que induce la apoptosis en las células cancerosas que se dividen rápidamente .

Comparación Con Compuestos Similares

Table 1: Comparative Overview of Key Compounds

| Compound | Activation Mechanism | Target DNA Lesion | Selectivity | Therapeutic Index | Clinical Status |

|---|---|---|---|---|---|

| 90CE | Spontaneous decomposition | O⁶-(2-chloroethyl)guanine | Broad, AGT-deficient tumors | Moderate | Preclinical |

| Laromustine (101M) | Base-catalyzed | O⁶-(2-chloroethyl)guanine | AGT-deficient, crosses BBB | High | Phase II (AML) |

| KS119 | Reductive (hypoxic) | O⁶-(2-chloroethyl)guanine | Hypoxic tumor regions | High | Preclinical |

| BCNU | Hydrolysis | Multiple alkylations | Low selectivity | Low | Approved (various) |

Table 2: Efficacy in Preclinical Models

Research Findings and Mechanistic Insights

- Superior Selectivity : 90CE prodrugs generate 3–5× more O⁶-guanine adducts than BCNU, enhancing efficacy in AGT-deficient tumors .

- pH-Dependent Activation : Laromustine’s efficacy is attributed to general base-catalyzed activation rather than isocyanate release, reducing off-target toxicity .

- Hypoxic Targeting : KS119’s reductive activation leverages tumor hypoxia, achieving 90CE release with 10× higher potency than laromustine under low oxygen .

- Resistance Mechanisms : KS119 partially evades AGT repair, enabling cytotoxicity even in AGT-expressing cells .

Actividad Biológica

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine, commonly referred to as 90CE, is a compound of significant interest in cancer therapy due to its unique biological activity as an alkylating agent. It is primarily studied as a prodrug that releases reactive intermediates under specific conditions, particularly in hypoxic tumor environments. This article explores the biological activity of 90CE, its mechanism of action, and relevant clinical findings.

90CE is a chloroethylating agent that specifically targets the O-6 position of guanine in DNA. This selective alkylation leads to the formation of DNA interstrand cross-links, which are critical for its cytotoxic effects. The mechanism can be summarized as follows:

- Activation : In hypoxic conditions typical of solid tumors, 90CE decomposes to release reactive chloroethylating species.

- Alkylation : These species preferentially alkylate the O-6 position of guanine, leading to DNA damage.

- Cellular Response : The presence of O-6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein, influences the sensitivity of cancer cells to 90CE. Tumors with low AGT expression show higher susceptibility to the drug's effects .

In Vitro Studies

In vitro studies have demonstrated that 90CE exhibits potent cytotoxicity against various cancer cell lines. For instance:

- Sensitivity Variance : Different cell lines exhibit varying degrees of sensitivity based on their AGT expression levels. CHO cells expressing low levels of AGT were significantly affected by 90CE treatment .

- Mechanistic Insights : Studies indicate that the cytotoxicity is enhanced under hypoxic conditions where the prodrug is activated more effectively .

In Vivo Studies

90CE has shown promising results in murine models:

- Tumor Models : In murine models of leukemia and solid tumors, 90CE demonstrated significant antitumor activity, achieving complete responses in several cases .

- Therapeutic Index : The therapeutic index (LD50/ED50) of compounds related to 90CE has been reported to be greater than that of traditional chemotherapeutics like nitrosoureas, indicating a favorable safety profile .

Clinical Applications and Case Studies

- Acute Myeloid Leukemia (AML) : Clinical trials have evaluated the efficacy of 90CE in treating AML, particularly in elderly patients with poor prognoses. Results indicated improved survival rates and response compared to standard therapies .

- Combination Therapies : The potential for synergistic effects when combined with other agents has been explored. For example, combining 90CE with methyl isocyanate enhances its cytotoxicity against AGT-expressing cells .

Data Summary

Q & A

Q. What synthetic methodologies are employed to prepare 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine and its derivatives, and how are these compounds structurally validated?

The synthesis typically involves a multi-step process:

- Step 1 : Reacting 1-(2-chloroethyl)hydrazine with methylsulfonyl chloride to introduce sulfonyl groups.

- Step 2 : Functionalization of the hydrazine core via reductive amination or carbamoylation for prodrug derivatives (e.g., KS119) .

- Validation : Structural confirmation is achieved via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, KS119’s two stable conformers were resolved using X-ray diffraction .

Q. What is the primary mechanism of cytotoxicity for this compound, and how does it interact with DNA?

The compound acts as a DNA crosslinking agent via alkylation. The 2-chloroethyl group generates a reactive chloroethyl diazene intermediate, which forms interstrand crosslinks (ICLs) at guanine N7 positions. This disrupts DNA replication and triggers apoptosis . Unlike chloroethylnitrosoureas, its bis(methylsulfonyl) groups enhance stability, reducing off-target effects .

Q. What experimental models are used to evaluate its antitumor efficacy, and how do results vary between in vitro and in vivo systems?

- In vitro : Human cancer cell lines (e.g., HL-60 leukemia, HCT-116 colon carcinoma) are treated under normoxic/hypoxic conditions. Cytotoxicity is quantified via IC₅₀ values and clonogenic assays .

- In vivo : Murine xenograft models (e.g., EMT6 mammary carcinoma) assess tumor growth inhibition. Hypoxia-targeting derivatives like KS119 show enhanced activity in low-oxygen microenvironments .

Advanced Research Questions

Q. How do conformational isomers of derivatives like KS119 influence biological activity, and what techniques differentiate their properties?

KS119 exists as syn and anti conformers due to restricted rotation around the hydrazine bond. The syn conformer exhibits 10-fold higher cytotoxicity than the anti form. Techniques like differential scanning calorimetry (DSC) and crystallography reveal distinct melting points and hydrogen-bonding patterns, correlating with metabolic activation rates .

Q. What strategies are used to design hypoxia-selective derivatives, and how are these evaluated experimentally?

Hypoxia-targeting involves attaching nitroaromatic groups (e.g., 4-nitrophenethyl) that undergo reductase-mediated activation in low-oxygen environments. For example, KS119’s nitro group is reduced to a hydroxylamine intermediate under hypoxia, releasing the active cytotoxin. Selectivity is validated using paired aerobic/hypoxic cell cultures and tumor-bearing animal models .

Q. How do researchers reconcile contradictions in DNA lesion profiles compared to other alkylating agents?

While chloroethylnitrosoureas produce O⁶-guanine adducts, this compound predominantly forms N7-guanine ICLs. Discrepancies arise from differences in reactive intermediates (e.g., isocyanates vs. diazenes). Comparative studies using comet assays and HPLC-MS quantify lesion specificity .

Q. What role does pH play in the activation of prodrug derivatives, and how is this optimized for therapeutic use?

At acidic pH (e.g., tumor microenvironments), general base catalysis accelerates hydrolysis of carbamate prodrugs (e.g., KS119), releasing the active compound. Kinetic studies using buffer systems (pH 5.0–7.4) and LC-MS monitor degradation rates. Derivatives with electron-withdrawing substituents enhance pH sensitivity .

Q. How are pharmacokinetic challenges addressed to improve the therapeutic index of this compound?

- Prodrug optimization : Masking the hydrazine with labile groups (e.g., 4-nitrophenethyl carbonate) improves plasma stability .

- Formulation : Parenteral emulsions or liposomal encapsulation reduce systemic toxicity .

- Metabolic profiling : Liver microsome assays identify major metabolites (e.g., methylsulfonyl cleavage products) .

Q. What combinatorial approaches enhance its efficacy while mitigating resistance mechanisms?

Synergy is observed with:

- Radiotherapy : Hypoxia-activated derivatives sensitize radioresistant cells .

- PARP inhibitors : Exacerbate synthetic lethality in BRCA-deficient models .

- Glutathione depleters : Reverse resistance mediated by thiol conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.